5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(2,11-6-7-21-9-11)10-18-15(19)13-8-12(17)4-5-14(13)20-3/h4-9H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMKJDSBXOOKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=C1)Cl)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Methylation of 5-Chlorosalicylic Acid
5-Chlorosalicylic acid undergoes methylation using dimethyl sulfate under alkaline conditions. In a representative procedure, 5-chlorosalicylic acid (500 g) is treated with dimethyl sulfate (335 g) in acetone with aqueous sodium hydroxide, yielding methyl 5-chloro-2-methoxybenzoate (350 g, 66% yield). Hydrolysis of this ester with aqueous NaOH produces 5-chloro-2-methoxybenzoic acid.
Alternative Route via Esterification and Methylation
A longer route involves initial esterification of 5-chlorosalicylic acid to methyl 5-chlorosalicylate, followed by methylation. For example, refluxing 5-chlorosalicylic acid in methanol with sulfuric acid yields the ester, which is subsequently methylated with dimethyl sulfate.
Synthesis of 2-Methyl-2-(Thiophen-3-Yl)Propan-1-Amine
The amine component requires multistep synthesis due to its branched structure and thiophene moiety.
Friedel-Crafts Alkylation of Thiophene
Thiophene-3-carbaldehyde undergoes Friedel-Crafts alkylation with 2-chloropropane in the presence of AlCl₃, yielding 2-methyl-2-(thiophen-3-yl)propionaldehyde. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride produces the primary amine.
Grignard Reaction with Thiophene Derivatives
Thiophen-3-ylmagnesium bromide reacts with acetone to form 2-methyl-2-(thiophen-3-yl)propan-2-ol, which is converted to the amine via Gabriel synthesis or Curtius rearrangement.
Amide Bond Formation Strategies
Coupling the acid and amine components is achieved through classical and modern methods:
Acid Chloride Route
5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with 2-methyl-2-(thiophen-3-yl)propan-1-amine in dichloromethane with triethylamine affords the benzamide in 70–85% yield.
5-Chloro-2-methoxybenzoyl chloride (1.0 eq) in benzene is added dropwise to a solution of
2-methyl-2-(thiophen-3-yl)propan-1-amine (1.2 eq). The mixture is stirred at 25°C for 12 h,
filtered to remove HCl salts, and concentrated. The residue is distilled to yield the amide.
Ester Aminolysis
Methyl 5-chloro-2-methoxybenzoate reacts with the amine under reflux in toluene, catalyzed by NaH or K₂CO₃. This method avoids acid chloride handling but requires longer reaction times (24–48 h).
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents like HATU or EDCI/HOBt enable room-temperature reactions. For example, 5-chloro-2-methoxybenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF are mixed with the amine (1.2 eq), yielding the amide in >90% purity after column chromatography.
Optimization and Challenges
Steric Hindrance Mitigation:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of the bulky amine.
- Temperature: Elevated temperatures (80–100°C) improve reaction rates for ester aminolysis.
Purification:
- Silica gel chromatography (ethyl acetate/hexane) removes unreacted amine and byproducts.
- Recrystallization from ethanol/water yields high-purity product (mp 60–63°C).
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 2.8 Hz, 1H, ArH), 7.32 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 7.12 (d, J = 8.8 Hz, 1H, ArH), 6.95–6.85 (m, 2H, Thiophene-H), 3.89 (s, 3H, OCH₃), 3.45 (s, 2H, NHCH₂), 1.65 (s, 6H, C(CH₃)₂).
- MS (ESI+): m/z 324.1 [M+H]⁺.
Industrial-Scale Considerations
Patent US3965173A highlights batch processes for analogous benzamides, emphasizing:
- Cost Efficiency: Use of dimethyl sulfate for methylation.
- Safety: Controlled addition of chlorosulfonic acid during sulfonation steps.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide.
Reduction: Formation of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzylamine.
Substitution: Formation of 5-substituted-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may serve as a lead compound in the development of new drugs or as a probe to investigate biological pathways.
Medicine
In medicine, derivatives of benzamides are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide could be explored for similar therapeutic potentials.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure makes it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide would depend on its specific application. Generally, benzamide derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The chloro and methoxy groups can influence the binding affinity and selectivity of the compound towards these targets, while the thiophen-3-ylpropyl group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
5-Chloro-N-{2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propyl}-2-Methoxybenzamide
5-Chloro-2-Methoxy-N-(4-(N-Pyridinylsulfamoyl)Phenyl)Benzamide Derivatives
N-(2-Methyl-2-(2-Phenyloxazol-4-Yl)Propyl)-3-(5-([18F]Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl)Benzamide
- Structure : Incorporates a trifluoromethyl-oxadiazole ring and phenyloxazole substituent .
- Applications: Radiolabeled with ¹⁸F for PET imaging (e.g., [¹⁸F]TMP195), highlighting its use in diagnostics vs. therapeutic roles for the target compound .
- Key Data : Radiochemical purity >95%, synthesized via late-stage fluorination .
Ciltoprazine (Benzidine Yellow GR)
5-Chloro-2-Methoxy-N-[5-(2-Phenylpropyl)-1,3,4-Thiadiazol-2-Yl]Benzamide
- Structure : Replaces the thiophene-propyl group with a phenylpropyl-thiadiazole moiety .
- Pharmacological Potential: Thiadiazole rings are associated with antiviral activity (e.g., Influenza A inhibition in related compounds) .
Comparative Analysis Table
Biological Activity
5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a chloro and methoxy group, along with a thiophene moiety. Its molecular formula is and it has a molecular weight of approximately 237.75 g/mol. The presence of the thiophene ring may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN |
| Molecular Weight | 237.75 g/mol |
| IUPAC Name | 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide |
The biological activity of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is believed to involve interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate oxidative stress and influence signal transduction pathways, although the exact molecular targets remain to be fully elucidated.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. In vitro assays have demonstrated that it exhibits significant cytotoxicity, with IC50 values comparable to known chemotherapeutic agents. For instance, compounds structurally related to this benzamide have shown IC50 values ranging from 1.2 µM to 5.3 µM against different cancer types, indicating potential for further development in cancer therapy .
Antioxidant Properties
The antioxidant capacity of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has also been assessed using various assays, such as DPPH and FRAP. These studies revealed that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative damage in cells .
Case Studies and Research Findings
- Antiproliferative Activity Study : A study compared the effects of several derivatives including 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide on HCT116 and MCF7 cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values indicating strong potential for development as an anticancer agent .
- Antioxidant Activity Evaluation : In another study, the compound was tested alongside known antioxidants like N-acetyl-L-cysteine (NAC). Results showed that it effectively reduced oxidative stress markers in treated cells, suggesting its utility in preventing oxidative damage associated with various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
